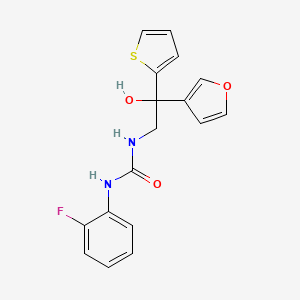
1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "FU-3" and belongs to the class of urea derivatives. FU-3 has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are the focus of
Applications De Recherche Scientifique
Synthesis of Novel Derivatives
1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is utilized in the synthesis of various novel derivatives. For instance, Abdelrazek et al. (2010) reported the synthesis of new pyridine and naphthyridine derivatives using similar compounds. They explored dimerization reactions and the coupling with arene diazonium salts, leading to the formation of diverse pyrazolo and pyrimido derivatives (Abdelrazek, F. M., Kassab, N., Metwally, N., & Sobhy, N. A., 2010).
Lossen Rearrangement Applications
The compound has applications in Lossen rearrangement, as demonstrated by Thalluri et al. (2014), who showcased its use in synthesizing ureas. They achieved good yields without racemization under mild conditions, indicating its utility in organic synthesis (Thalluri, K., Manne, S., Dev, D., & Mandal, B., 2014).
Anti-Acetylcholinesterase Activity
Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which showed significant antiacetylcholinesterase activity. This is relevant to diseases like Alzheimer's, where acetylcholinesterase inhibitors are of interest (Vidaluc, J., Calmel, F., Bigg, D., Carilla, E., & Briley, M., 1995).
Polymer Solar Cells Application
In 2018, Wang et al. used urea-doped ZnO films, which could be related to similar urea derivatives, in polymer solar cells. They achieved a power conversion efficiency of 9.15%, suggesting potential applications in solar energy technology (Wang, Z., Wang, Z., Zhang, R., Guo, K., Wu, Y., Wang, H., Hao, Y., & Chen, G., 2018).
Synthesis of Fluorine-Containing Compounds
Ramarao et al. (2004) explored the synthesis of fluorine-containing benzo[b]furans using a process that could be adapted for similar compounds. The microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions they used could be relevant for synthesizing fluorine-substituted derivatives of the compound (Ramarao, V., Reddy, G. V., Maitraie, D., Ravikanth, S., Yadla, R., Narsaiah, B., & Rao, P. S., 2004).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-13-4-1-2-5-14(13)20-16(21)19-11-17(22,12-7-8-23-10-12)15-6-3-9-24-15/h1-10,22H,11H2,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNOSQFTLQLELI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-Tetramethyl-2-[(Z)-3,3,3-trifluoro-2-phenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2410809.png)
![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2410810.png)
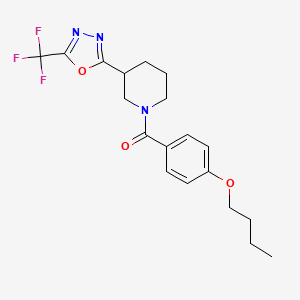
![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)
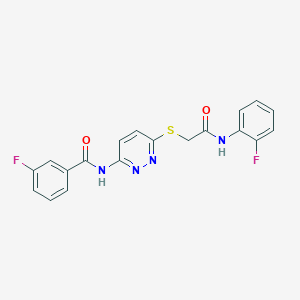
![5-benzyl-N-(4-bromophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2410814.png)
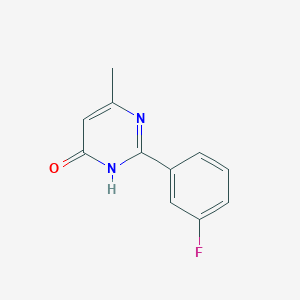

![6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2410820.png)
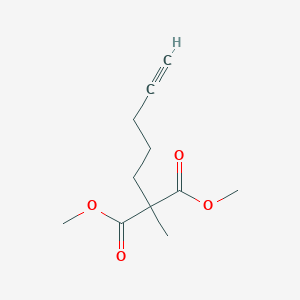
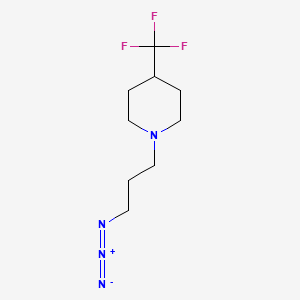

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410829.png)
![N-[2-(3-ethoxypropylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2410831.png)